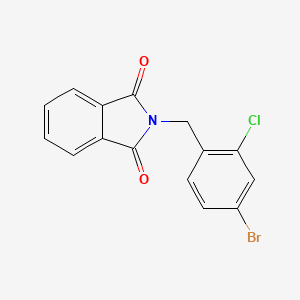

2-(4-Bromo-2-chlorobenzyl)isoindoline-1,3-dione

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

2-(4-Bromo-2-chlorobenzyl)isoindoline-1,3-dione is a chemical compound with the molecular formula C15H9BrClNO2 . It has a molecular weight of 350.59 . This compound is part of the isoindoline family, which is present in a wide array of bioactive molecules .

Synthesis Analysis

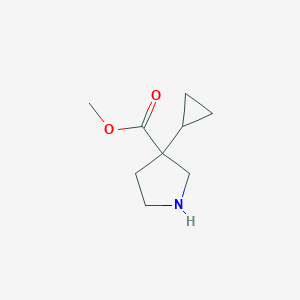

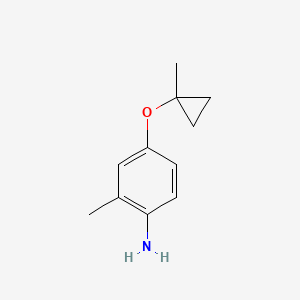

The synthesis of isoindoline derivatives, including 2-(4-Bromo-2-chlorobenzyl)isoindoline-1,3-dione, has been achieved using simple heating and relatively quick solventless reactions . A method for the synthesis of isoindoline derivatives was developed based on a domino reaction involving a donor-acceptor cyclopropane containing a bromomethyl group in the ortho position of the aromatic substituent and structurally varied primary amines .Molecular Structure Analysis

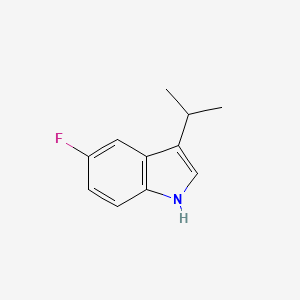

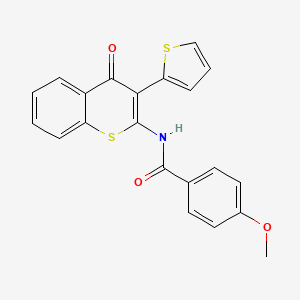

The molecular structure of 2-(4-Bromo-2-chlorobenzyl)isoindoline-1,3-dione is characterized by an isoindoline-1,3-dione core, which is a heterocyclic ring, with a bromo-chlorobenzyl group attached .Chemical Reactions Analysis

Isoindolines, including 2-(4-Bromo-2-chlorobenzyl)isoindoline-1,3-dione, have been the focus of much research due to their presence in a wide array of bioactive molecules . They have been synthesized using various pathways, many of which do not follow green chemistry principles .Physical And Chemical Properties Analysis

2-(4-Bromo-2-chlorobenzyl)isoindoline-1,3-dione is a solid at room temperature . It has a molecular weight of 350.59 and a molecular formula of C15H9BrClNO2 .Scientific Research Applications

Pharmaceutical Synthesis

Isoindoline-1,3-dione derivatives have gained significant attention for their potential use in pharmaceutical synthesis . They have been found to have diverse chemical reactivity and promising applications . The structure–activity relationships and biological properties of these derivatives are being studied with the aim of unlocking their potential as therapeutic agents .

Herbicides

These compounds are also being explored for their potential use as herbicides . The unique chemical structure of these compounds could potentially be leveraged to develop more effective and environmentally friendly herbicides .

Colorants and Dyes

Isoindoline-1,3-dione derivatives are being used in the development of colorants and dyes . Their aromatic nature and the presence of carbonyl groups at positions 1 and 3 make them suitable for such applications .

Polymer Additives

These compounds are being investigated for their potential use as additives in polymers . Their unique chemical properties could potentially enhance the performance and durability of various types of polymers .

Organic Synthesis

Isoindoline-1,3-dione derivatives are being used in organic synthesis . They are being employed in various synthetic strategies to construct compounds with various substitution patterns .

Photochromic Materials

These compounds are also being explored for their potential use in the development of photochromic materials . These are materials that change their color when exposed to light, and isoindoline-1,3-dione derivatives could potentially enhance their performance .

Mechanism of Action

Target of Action

Isoindoline-1,3-dione derivatives have been found to interact with the human dopamine receptor d2 . The dopamine receptor D2 plays a crucial role in the central nervous system, influencing a variety of behaviors and physiological functions, including motor control, cognition, and reward .

Mode of Action

It is suggested that isoindoline-1,3-dione derivatives may interact with the main amino acid residues at the allosteric binding site of the dopamine receptor d2 . This interaction could potentially alter the receptor’s activity, leading to changes in downstream signaling pathways .

Biochemical Pathways

Given the potential interaction with the dopamine receptor d2, it is plausible that the compound could influence dopaminergic signaling pathways . These pathways play a critical role in various physiological processes, including motor control, reward, and cognition .

Result of Action

Isoindoline-1,3-dione derivatives have been suggested to have potential therapeutic applications, such as antipsychotic agents . For instance, one isoindoline derivative was found to revert Parkinsonism induced by 1-methyl-4-phenyl-1,2,3,6-tetrahydropyridine in a mouse model .

Safety and Hazards

Future Directions

properties

IUPAC Name |

2-[(4-bromo-2-chlorophenyl)methyl]isoindole-1,3-dione |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H9BrClNO2/c16-10-6-5-9(13(17)7-10)8-18-14(19)11-3-1-2-4-12(11)15(18)20/h1-7H,8H2 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CPSDZWUWQNPAEO-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C2C(=C1)C(=O)N(C2=O)CC3=C(C=C(C=C3)Br)Cl |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H9BrClNO2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

350.59 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-(4-Bromo-2-chlorobenzyl)isoindoline-1,3-dione | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![2-(2-Chloro-6-fluorophenyl)-1-[4-(5-fluoro-6-methylpyrimidin-4-yl)piperazin-1-yl]ethanone](/img/structure/B2467628.png)

![2-(4-Chlorophenyl)-1-[4-fluoro-3-(trifluoromethyl)phenyl]ethanone](/img/structure/B2467630.png)

![2-methyl-N-[2-[3-[2-oxo-2-[2-(trifluoromethyl)anilino]ethyl]sulfanylindol-1-yl]ethyl]benzamide](/img/structure/B2467637.png)

![1-({1-[3-(3-Chloro-4-fluorophenyl)propanoyl]azetidin-3-yl}methyl)pyrrolidine-2,5-dione](/img/structure/B2467646.png)